REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[CH:3]=1.[Mg].[C:11](=[O:13])=[O:12].Cl>O1CCCC1>[CH2:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:11]([OH:13])=[O:12])[CH3:9]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred as it
|
Type
|
WAIT
|
Details
|
was for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane-ethyl acetate=5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |